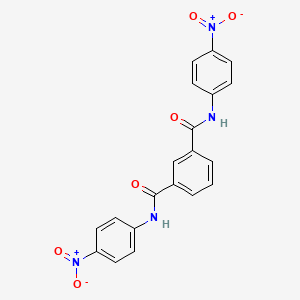
(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes a chloropyridine and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridine-2-amine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-nitrobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications.
2-amino-5-methoxy-pyrimidin-4-ol: Shares some structural similarities and is used in different chemical reactions.
Uniqueness
(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClN3O3 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-11-4-7-13(16-9-11)17-14(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H,(H,16,17,19)/b8-3+ |
InChI Key |
PKZVGSJRDUKRCM-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11551062.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11551089.png)
![3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11551095.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551110.png)

![2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B11551126.png)
![5-{[(4-ethoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11551129.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551133.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11551135.png)
![Dibenzo[c,kl]xanthene](/img/structure/B11551141.png)
